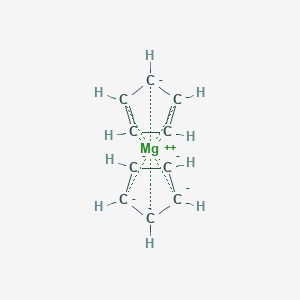

镁;环戊-1,3-二烯

描述

Synthesis Analysis

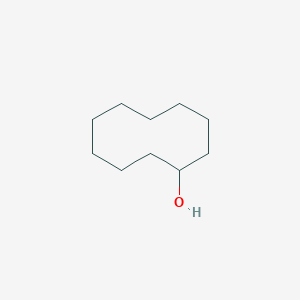

The synthesis of magnesium;cyclopenta-1,3-diene complexes involves reactions with a variety of substituted 1,3-dienes to yield corresponding magnesium complexes. These complexes can react with α,ω-alkylene dihalides to form carbocycles of different sizes through stereospecific and completely regioselective cyclizations. Additionally, stepwise reactions with different electrophiles can produce polyfunctionalized ketones, while treatment with triorganosilyl chlorides followed by cyclohexanone leads to high regioselective additions across a terminal double bond, facilitating the synthesis of silicon-containing heterocycles or spiro compounds (Rieke & Xiong, 1991).

Molecular Structure Analysis

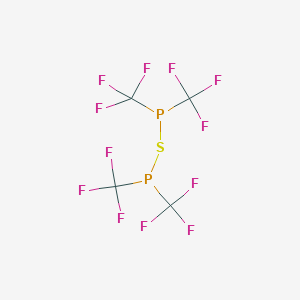

Molecular structure analysis of these magnesium complexes has shown a variety of crystalline bis(dienyl)magnesium complexes with fluxional behavior in solution due to rapid 1,3-rearrangement. X-ray crystallography revealed structures where open chain complexes primarily exist in a terminally σ-bonded trans or (E) structure, while cyclic dienylmagnesium complexes exhibit a centrally σ-bonded cis structure. This distinction influences the product of hydrolysis, determining whether 1,3- or 1,4-dienes are produced (Yasuda et al., 1980).

Chemical Reactions and Properties

The chemical reactivity of magnesium;cyclopenta-1,3-diene complexes extends to facilitating one-step spiroannulation reactions, enabling the synthesis of a wide variety of spirocyclic systems. These reactions are made possible by the direct metalation of 1,2-bis(methylene)cycloalkanes with magnesium, yielding diene-magnesium reagents that react with dibromoalkanes to produce spirocarbocycles. This process demonstrates the versatility of these complexes in synthesizing complex molecular architectures (Rieke & Xiong, 1992).

科学研究应用

复杂碳环的形成

镁与取代的 1,3-二烯(如环戊-1,3-二烯)形成的配合物已被用于合成各种碳环。Rieke 和 Xiong(1991)证明了对称(2-丁烯-1,4-二基)镁与 α,ω-亚烷二卤化物反应,以立体定向且完全区域选择性的方式形成从三元环到六元环的碳环。该方法允许有效合成多官能酮和环酮,展示了镁在介导复杂环化反应中的多功能性(R. Rieke 和 H. Xiong,1991)。

1,2-二取代环戊烷的合成

以镁为还原剂再生铜(I)催化剂,利用 1,6-二烯铜催化合成 1,2-二取代环戊烷突出了另一应用。Muñoz-Molina、Belderrain 和 Pérez(2008)探索了这种方法,获得了中等至高产率的环化产物,从而说明了镁在促进有机转化的有效催化循环中的作用(J. M. Muñoz-Molina、T. Belderrain 和 P. Pérez,2008)。

电化学促进的环化偶联

在镁电极介导下,1,3-二烯与脂肪酸酯的电化学促进环化偶联提供了一条合成 3-环戊烯醇同系物和 2-苯基环丙醇衍生物的途径。Shono、Ishifune、Kinugasa 和 Kashimura(1992)展示了这一过程,将其应用于 ar-二氢姜黄酮和姜黄素等化合物的合成,展示了镁在电有机合成中的效用(T. Shono、Manabu Ishifune、H. Kinugasa 和 S. Kashimura,1992)。

作用机制

Target of Action

The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Mode of Action

Magnesium;Cyclopenta-1,3-diene interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination

安全和危害

未来方向

Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .

属性

IUPAC Name |

magnesium;cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJCZLXULXFYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bis(cyclopentadienyl)magnesium(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium;cyclopenta-1,3-diene | |

CAS RN |

1284-72-6 | |

| Record name | Magnesocene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)